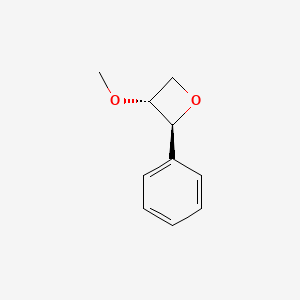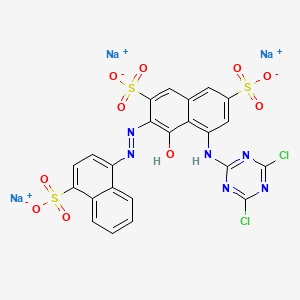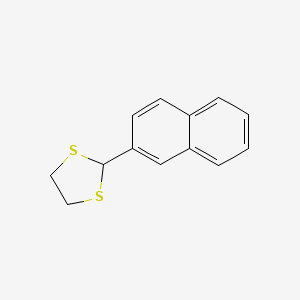
2-(Naphthalen-2-yl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)-1,3-dithiolane is an organic compound that features a naphthalene ring fused with a 1,3-dithiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,3-dithiolane typically involves the reaction of 2-naphthalenethiol with 1,3-dithiolane. One common method is to dissolve 2-naphthalenethiol in a suitable solvent such as dimethylformamide (DMF) and then add 1,3-dithiolane under controlled conditions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-1,3-dithiolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The dithiolane moiety can form strong interactions with metal ions, which can be exploited in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)thiazole: Similar in structure but contains a thiazole ring instead of a dithiolane ring.
2-(Naphthalen-2-yl)propanenitrile: Contains a nitrile group instead of a dithiolane ring.
2-(Naphthalen-2-yl)acetamide: Features an acetamide group instead of a dithiolane ring
Uniqueness
2-(Naphthalen-2-yl)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical reactivity and potential applications. The presence of both the naphthalene and dithiolane moieties allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
77853-39-5 |
|---|---|
Molecular Formula |
C13H12S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |
InChI Key |
JLPXZRUZXJIYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


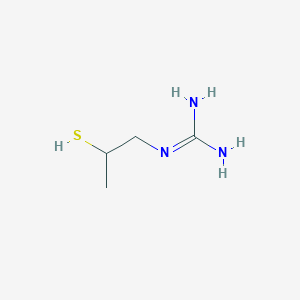
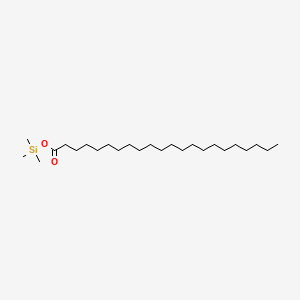
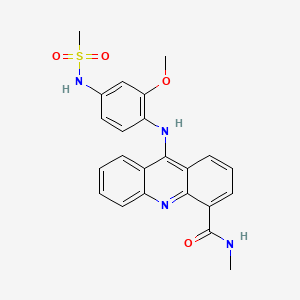
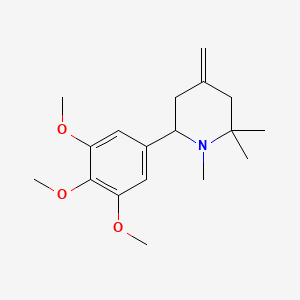
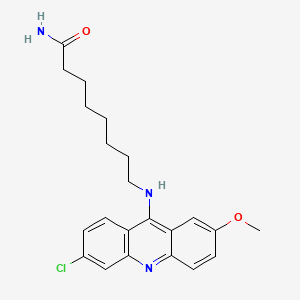

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

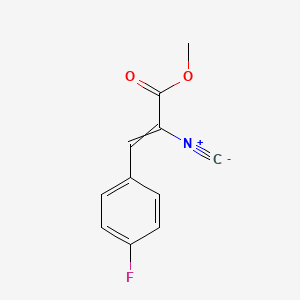
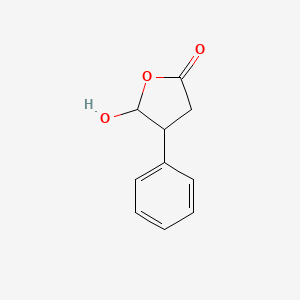
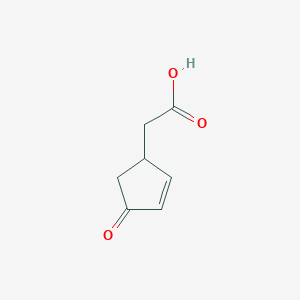
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
